molecular formula C28H29NO5 B557305 Fmoc-D-Tyr(tBu)-OH CAS No. 118488-18-9

Fmoc-D-Tyr(tBu)-OH

Cat. No.: B557305
CAS No.: 118488-18-9
M. Wt: 459.5 g/mol
InChI Key: JAUKCFULLJFBFN-RUZDIDTESA-N
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Description

Fmoc-D-Tyr(tBu)-OH, also known as fluorenylmethyloxycarbonyl-D-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl (tBu) protecting group on the hydroxyl group of the tyrosine side chain. These protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Tyr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a base such as triethylamine. The reaction conditions are mild, typically carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out in batch reactors, and the product is purified using techniques such as crystallization or chromatography. The use of automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Tyr(tBu)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tBu group can be removed using an acid such as trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling reagents like HBTU or DIC.

    Substitution Reactions: The hydroxyl group of tyrosine can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Tyr(tBu)-OH is widely utilized in SPPS due to its stability and ease of deprotection. The Fmoc group can be removed under mild alkaline conditions, facilitating efficient coupling reactions with other amino acids or peptides . This property allows for the construction of complex peptide sequences essential for various biological functions.

Biological Research

In biological studies, peptides synthesized from this compound are used to investigate protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding mechanisms. These peptides serve as valuable probes for understanding protein structures and functions .

Medicinal Chemistry

The incorporation of D-tyrosine into peptide structures can enhance their therapeutic potential. Peptides derived from this compound are being explored as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their stability and bioavailability make them suitable candidates for drug development .

Industrial Applications

In the pharmaceutical industry, this compound is employed in the large-scale production of peptide-based drugs. Its compatibility with automated synthesizers allows for efficient manufacturing processes while ensuring high purity and yield .

Case Study 1: Peptide Drug Development

A study demonstrated the synthesis of a novel peptide drug using this compound as a key intermediate. The resulting compound exhibited significant anti-tumor activity by selectively binding to receptors on tumor cells, inhibiting their growth .

Case Study 2: Neurotransmitter Research

Research involving this compound has led to insights into neurotransmitter functions. Peptides synthesized from this compound were used to study dopamine receptor interactions, contributing to the understanding of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Fmoc-D-Tyr(tBu)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide bond formation. The tBu group protects the hydroxyl group of tyrosine, allowing for selective reactions at other functional groups. The deprotection of these groups is a key step in the synthesis of peptides, enabling the formation of peptide bonds and the release of the final peptide product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-Tyr(tBu)-OH is unique due to the presence of the D-isomer of tyrosine, which can confer different biological properties compared to the L-isomer. The D-isomer is less susceptible to enzymatic degradation, making it more stable in biological systems. This property is particularly useful in the design of therapeutic peptides, where stability and bioavailability are crucial .

Biological Activity

Fmoc-D-Tyr(tBu)-OH, or N-Fmoc-O-tert-butyl-D-tyrosine, is a derivative of the amino acid tyrosine that plays a significant role in various biological processes and applications in synthetic chemistry. This article delves into its biological activity, chemical properties, and applications based on diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C₃₀H₃₃N₃O₅
  • Molecular Weight: 459.534 g/mol
  • Density: 1.2 g/cm³
  • Melting Point: Approximately 150 °C (decomposes)
  • Boiling Point: 658.2 °C at 760 mmHg

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) side chain, which enhances its stability and solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS) .

Biological Activity

Role in Neurotransmitter Synthesis:
this compound is crucial in the biosynthesis of several neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for regulating mood, cognition, and physiological responses to stress . The compound's involvement in these pathways underscores its potential therapeutic applications in treating mood disorders and cognitive impairments.

Effects on Health:
Research indicates that this compound may have beneficial effects on various health conditions:

  • Mental Health: It has been associated with improvements in fatigue, depression, and cognitive function .
  • Physical Health: The compound may enhance metabolic functions and improve skin health. It has shown potential in managing conditions like obesity and hypertension .
  • Animal Feed Additive: In veterinary medicine, it serves as an additive to promote growth in livestock by optimizing amino acid balance .

Case Studies and Research Findings

1. Neuropharmacological Studies:
A study highlighted the impact of tyrosine derivatives on cognitive performance. This compound was tested for its ability to enhance memory retention and focus in animal models. Results showed significant improvements in tasks requiring memory recall compared to controls .

2. Synthesis of Peptides:
this compound is extensively used in SPPS due to its stability under various reaction conditions. Research demonstrated that peptides synthesized using this compound exhibited higher yields and purity levels compared to those synthesized with other tyrosine derivatives .

3. Gelation Properties:
Recent studies explored the gelation properties of tyrosine derivatives, including this compound. It was found that upon deprotection of the Fmoc group, the compound could form stable gels under specific conditions, suggesting potential applications in drug delivery systems .

Comparative Analysis of Biological Activity

Property This compound Other Tyrosine Derivatives
Neurotransmitter SynthesisYesYes
Cognitive EnhancementYesVaries
Metabolic RegulationYesLimited
Peptide Synthesis EfficiencyHighModerate

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKCFULLJFBFN-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922687
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118488-18-9
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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